(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
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Overview
Description
(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the formation of the indeno-oxazole ring system through cyclization reactions. Key steps may include:
Formation of Isoquinoline Derivative: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Cyclization: The cyclization to form the indeno-oxazole ring often involves the use of strong acids or bases as catalysts, and the reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3aR,8aS)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: shares structural similarities with other isoquinoline and indeno-oxazole derivatives.
Piperine: An alkaloid from black pepper with similar biological activities.
Zwitterions: Compounds with both positive and negative charges, similar in their complex structures.
Uniqueness
What sets this compound apart is its unique combination of isoquinoline and indeno-oxazole frameworks, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aS,8bR)-2-isoquinolin-1-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-3-7-14-12(5-1)9-10-20-18(14)19-21-17-15-8-4-2-6-13(15)11-16(17)22-19/h1-10,16-17H,11H2/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOPXFDULSZAA-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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